molecular formula C13H20N2 B13624006 N1-Cyclohexyl-5-methylbenzene-1,2-diamine

N1-Cyclohexyl-5-methylbenzene-1,2-diamine

Katalognummer: B13624006
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: MFBSEDRVCLDECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Cyclohexyl-5-methylbenzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions and a methyl group at the 5 position

Eigenschaften

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

2-N-cyclohexyl-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C13H20N2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3

InChI-Schlüssel

MFBSEDRVCLDECT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N)NC2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-5-methylbenzene-1,2-diamine typically involves the reaction of cyclohexylamine with 5-methylbenzene-1,2-diamine under controlled conditions. One common method includes:

    Cyclohexylation: Cyclohexylamine is reacted with 5-methylbenzene-1,2-diamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems for monitoring reaction conditions and product purification is also common to maintain consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N1-Cyclohexyl-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated amines.

Wissenschaftliche Forschungsanwendungen

N1-Cyclohexyl-5-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N1-Cyclohexyl-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a cyclohexyl group.

    N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of a cyclohexyl group.

    N1-Phenylbenzene-1,2-diamine: Substituted with a phenyl group instead of a cyclohexyl group.

Uniqueness

N1-Cyclohexyl-5-methylbenzene-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.